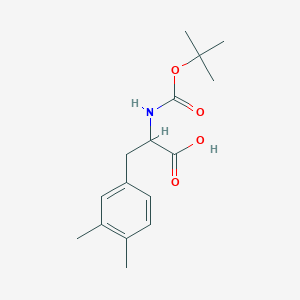
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that combines an aromatic amine and a hexahydropyrimidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling methanol or pyridine, resulting in the formation of substituted hexahydropyrimidines . The reaction conditions include:
Reactants: Ethyl benzoylacetate, formaldehyde, primary amines (e.g., methylamine, propylamine, butylamine, benzylamine)
Solvent: Methanol or pyridine
Temperature: Boiling point of the solvent
Time: Approximately 5 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Fe3O4/SiO2-SO3H can be employed to facilitate the reaction under solvent-free conditions .
化学反应分析
Types of Reactions
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various substituted hexahydropyrimidine derivatives, oxo derivatives, and amine derivatives .
科学研究应用
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic dysfunction and cell death in cancer cells . The molecular pathways involved include the base excision repair (BER) and DNA single-strand break (SSB) repair pathways.
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine-2,4-dione scaffold and exhibit similar biological activities.
Dihydropyrimidine-2,4(1H,3H)-dione derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific combination of an aromatic amine and a hexahydropyrimidine-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16) |
InChI 键 |
GFTTTYDVVYTADA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


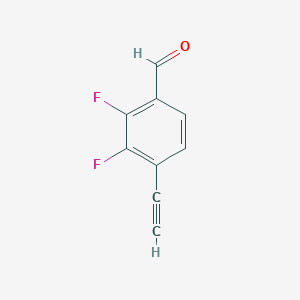
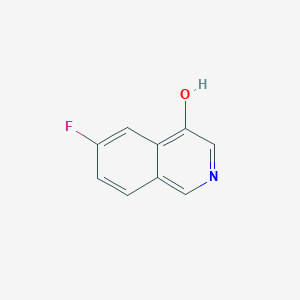
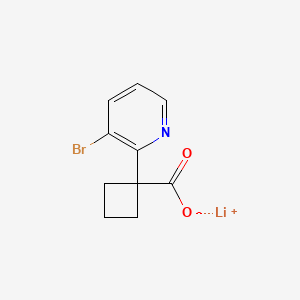



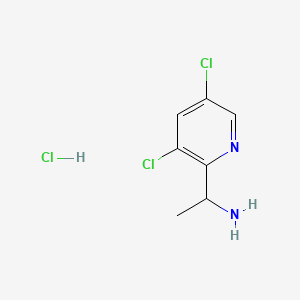


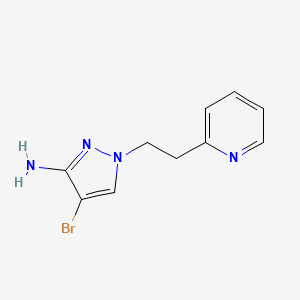
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
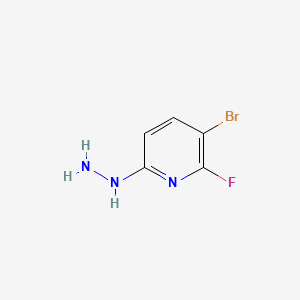
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
